7-Hydroxybenzo[d]thiazole-2(3H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
7-hydroxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NOS2/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChI Key |
ADJUCSVIOHCBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Hydroxybenzo D Thiazole 2 3h Thione and Its Analogues
Conventional Synthetic Routes and Precursor Strategies
Traditional methods for synthesizing the benzothiazole (B30560) scaffold have been well-established for over a century and typically rely on building the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. These routes are characterized by their reliability and foundational role in heterocyclic chemistry.
Ring-Closure Approaches to the Benzothiazole System
The formation of the benzothiazole ring system is the cornerstone of synthesizing the target compound and its analogues. The most prevalent and direct method is the Jacobson synthesis, which involves the cyclization of 2-aminothiophenol (B119425) with a variety of one-carbon electrophiles, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comekb.eg This condensation reaction directly forges the thiazole ring onto the aminophenyl backbone.
Another classical industrial route, particularly for 2-mercaptobenzothiazole, involves the high-temperature reaction of aniline (B41778) with carbon disulfide in the presence of sulfur. wikipedia.org This method, developed by A. W. Hoffmann, constructs the benzothiazole system in a single, albeit harsh, step. wikipedia.org More broadly, intramolecular ring-closing reactions, such as the cyclization of N-arylthioureas, represent another key strategy for forming the fused heterocyclic core.
Derivatization from Substituted Anilines and Carbon Disulfide
A highly direct and widely used conventional method for synthesizing the benzo[d]thiazole-2(3H)-thione core structure is the reaction of an ortho-substituted aniline with carbon disulfide. nih.gov The classic iteration of this approach uses 2-aminothiophenol as the starting material, which reacts readily with carbon disulfide to yield 2-mercaptobenzothiazole, the thiol tautomer of the target thione. wikipedia.orgnih.gov
Modern refinements of this strategy often employ more accessible or varied starting materials. An efficient tandem reaction has been developed using o-haloaniline derivatives and carbon disulfide. nih.gov This process is promoted by an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds via a nucleophilic attack by the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization to form the benzothiazole ring. nih.gov This method avoids harsh conditions and is applicable to a range of substituted anilines. nih.gov
| Starting Material | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| o-Haloanilines | Carbon Disulfide | DBU | Toluene (B28343) | 80 | Good to Excellent |
| Polyfluorinated Anilines | Carbon Disulfide | DBU | Toluene | 50-80 | 60-99 |
| 2-Aminothiophenol | Carbon Disulfide | ZnO/Al2O3 | Autoclave (reduced pressure) | 100 | 92 |
This table summarizes conventional reaction conditions for synthesizing the benzothiazole-2-thione core from anilines and carbon disulfide. mdpi.comnih.gov
Introduction of the Hydroxyl Group
The synthesis of specifically 7-Hydroxybenzo[d]thiazole-2(3H)-thione relies on a precursor-based strategy, where the hydroxyl group is present on the aromatic starting material prior to the ring-closure reaction. Direct hydroxylation of the pre-formed benzothiazole ring is generally less efficient and can lead to issues with regioselectivity.
The most logical synthetic route, therefore, starts with a 2,3-disubstituted aminophenol derivative. For the target compound, the ideal precursor would be 2-amino-6-mercaptophenol . This molecule contains the necessary amine, thiol, and hydroxyl groups in the correct orientation. The cyclization of this precursor with carbon disulfide would directly yield this compound. The presence of electron-donating groups, such as a hydroxyl group, on the aniline precursor is known to be well-tolerated in many benzothiazole synthesis reactions and can positively influence the compound's biological properties, such as its antioxidant potential. mdpi.comijprajournal.com
Modernized and Green Synthetic Techniques
In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic methodologies have been applied to the synthesis of benzothiazoles. These techniques often feature the use of advanced catalysts, reduced reaction times, and one-pot procedures that minimize waste and simplify purification.
Catalyst-Promoted Reactions (e.g., Nanocatalysis)
Modern synthesis of benzothiazoles heavily employs catalysts to improve reaction efficiency, yield, and conditions. Nanocatalysis has emerged as a particularly effective approach due to the high surface-area-to-volume ratio of nanoparticles, which often leads to enhanced catalytic activity. nanomaterchem.com
Magnetic nanoparticles, such as those based on iron(III) oxide (Fe3O4), are frequently used as catalyst supports. nanomaterchem.combiolmolchem.com This allows for the easy separation and recovery of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple cycles without significant loss of activity. biolmolchem.comtandfonline.com These nanocatalysts have been successfully used in the condensation reactions of 2-aminothiophenol with aldehydes and in multicomponent reactions to produce a variety of benzothiazole derivatives in high yields under mild conditions. nanomaterchem.combiolmolchem.com
| Catalyst | Precursors | Solvent | Key Advantages |
| Fe3O4@Pyl-Cu Nanocatalyst | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Recyclable, non-toxic, fast reaction time, green solvent. biolmolchem.combiolmolchem.com |
| Fe3O4-Serine-CuI Nanocatalyst | 2-Iodoaniline, Aromatic Aldehydes, Thiourea (B124793) | Water | High reusability, aqueous conditions, high purity of products. nanomaterchem.comnanomaterchem.com |
| ZnO Nanoparticles | 2-Aminothiophenol, Aldehydes | Solvent-free | Reusable catalyst, rapid reaction (30 min), high yields. mdpi.com |
| Cu(II)-diAmSar over SBA-15 | 2-Aminothiophenol, Aldehydes | Water | Eco-friendly, high yields. mdpi.com |
This interactive data table showcases various nanocatalysts used in the synthesis of benzothiazole analogues.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent a significant advancement in green synthesis, as they combine multiple reaction steps into a single procedure without isolating intermediates. daneshyari.com This approach enhances efficiency, saves time and resources, and reduces the generation of chemical waste. nanomaterchem.com
Several MCRs have been developed for benzothiazole synthesis. For instance, a one-pot, three-component synthesis utilizes a magnetic nanocatalyst to combine 2-iodoaniline, various aromatic aldehydes, and thiourea (as a sulfur source) in refluxing water to produce 2-substituted benzothiazoles in high yields. nanomaterchem.comnanomaterchem.com This method is notable for its operational simplicity and use of an environmentally friendly solvent. nanomaterchem.com The development of such protocols aligns with the principles of step economy, where unnecessary purification and separation steps are avoided to create a more streamlined and sustainable synthetic process. daneshyari.com
Microwave-Assisted and Sonochemical Methods
Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies such as microwave (MW) irradiation and ultrasound (sonochemistry) to facilitate organic reactions. bohrium.com These methods have emerged as powerful alternatives to conventional heating for the synthesis of heterocyclic compounds, including benzothiazole derivatives. bohrium.comupb.ro
Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to align with the applied electric field of the microwaves. This rapid change in alignment generates heat efficiently and uniformly throughout the reaction medium, often leading to a dramatic reduction in reaction times, increased product yields, and higher purity of the final products. nih.govresearchgate.net For instance, syntheses that might take several hours using conventional reflux can often be completed in a matter of minutes under microwave irradiation. nih.govrsc.org In the context of thiazole and triazole-thione synthesis, microwave irradiation has been shown to reduce reaction times from hours to minutes while simultaneously improving yields from around 78% to over 95%. nih.gov
Sonochemical methods, on the other hand, utilize the energy of ultrasound to induce acoustic cavitation in the reaction liquid—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. upb.romdpi.com This technique is particularly noted for its environmental benefits, often allowing reactions to proceed at lower bulk temperatures and with less hazardous reagents. mdpi.com The synthesis of benzo[d]thiazole-2(3H)-thiones from the reaction of mercapto anilines with carbon disulfide has been successfully promoted by sonication, highlighting the utility of this green chemistry approach. researchgate.net
The table below compares conventional heating with microwave-assisted and sonochemical methods for the synthesis of related heterocyclic compounds, illustrating the typical advantages of these modern techniques.
Table 1: Comparison of Synthetic Methods for Thiazole Derivatives
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours (e.g., 10-27 hours) | 70-80 | Standard, well-established procedures. |
| Microwave-Assisted | 5-30 minutes | 85-97 | Rapid heating, reduced reaction time, higher yields. nih.govscielo.br |
| Sonochemical | 30-60 minutes | >90 | Energy efficient, mild conditions, eco-friendly. mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of synthesizing this compound and its analogues is highly dependent on the careful optimization of various reaction parameters. Key factors that are systematically varied to enhance product yield and purity include the choice of solvent, reaction temperature, duration, and the type of catalyst employed. researchgate.net
The selection of an appropriate solvent is critical. While traditional syntheses often rely on organic solvents like toluene or ethanol, modern "green" approaches favor water or solvent-free conditions. researchgate.netmdpi.comresearchgate.net Solvent-free reactions, in particular, offer significant advantages by simplifying work-up procedures, reducing environmental waste, and often accelerating reaction rates. researchgate.net
Catalysts play a pivotal role in many synthetic routes for benzothiazoles. A wide range of catalysts, from simple acids and bases to more complex systems like ionic liquids and nanoparticles, have been explored to improve reaction efficiency. bohrium.commdpi.com For example, the use of a nanorod-shaped ionogel in a solvent-free environment has been shown to produce 2-substituted benzothiazoles in high to excellent yields (84–95%) within 10–25 minutes at 80 °C. mdpi.com The choice between electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the reactants can also significantly influence the reaction outcome and yield. mdpi.com
Temperature and reaction time are intrinsically linked. Optimization involves finding the minimum temperature and duration required to drive the reaction to completion, thereby minimizing energy consumption and the formation of unwanted byproducts. researchgate.net For instance, in a microwave-assisted synthesis of trisubstituted thiazoles, the ideal conditions were determined to be 130 °C for 15 minutes in water. researchgate.net
The following table demonstrates how the choice of catalyst and solvent system can impact the yield in the synthesis of 2-substituted benzothiazoles.
Table 2: Effect of Catalysts and Conditions on Benzothiazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | 1-Methyl-pyrrolidin-2-one | 100 | 1 h | 75-95 | researchgate.net |
| SnCl₂·2H₂O | Ethanol | Reflux | 4 h | 85-95 | researchgate.net |
| Phosphonium acidic IL | None | 120 | 25-90 min | 75-92 | mdpi.com |
Advanced Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound in high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities present.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives. researchgate.netthieme-connect.de The success of this method relies on selecting a suitable solvent or solvent system where the solubility of the product changes significantly with temperature while the impurities remain soluble or insoluble at all temperatures.
Column Chromatography is employed when simple recrystallization is insufficient, particularly for separating the desired product from byproducts with similar solubility profiles. mdpi.com This technique involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase, allowing for their separation.
A specific property of benzothiazoles that can be exploited for purification is their weak basicity, which allows them to form salts with strong acids. thieme-connect.de This characteristic can be used in an acid-base extraction work-up. The crude product mixture can be treated with an acid to form a water-soluble salt of the benzothiazole, which is then separated from non-basic impurities. Subsequent neutralization of the aqueous layer with a base will precipitate the purified benzothiazole, which can then be collected by filtration. thieme-connect.de
The final isolation of the purified product typically involves filtration , followed by thorough washing with an appropriate solvent (often water) to remove any residual reagents or salts, and finally, drying under vacuum to remove all traces of solvent. nih.gov
Table 3: Summary of Purification and Isolation Techniques
| Technique | Principle | Application for Benzothiazoles |
|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying solid crude products, often using ethanol. researchgate.net |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of the target compound from structurally similar impurities. mdpi.com |
| Acid-Base Extraction | Conversion of the weakly basic benzothiazole into a water-soluble salt to separate it from neutral or acidic impurities. | Utilizes the pKa of the benzothiazole ring for selective isolation. thieme-connect.de |
| Filtration & Washing | Physical separation of a solid from a liquid. | Final step to collect the precipitated or crystallized pure product. nih.gov |
Advanced Structural and Spectroscopic Elucidation of 7 Hydroxybenzo D Thiazole 2 3h Thione
Vibrational Spectroscopy for Molecular Structure and Functional Groups
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups present in a molecule and their respective vibrational modes, which are dictated by bond strengths and atomic masses.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 7-Hydroxybenzo[d]thiazole-2(3H)-thione, the spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components. The analysis combines data from analogous benzothiazole (B30560) structures with the known effects of a hydroxyl substituent. researchgate.net
Key vibrational bands anticipated for this compound include a broad absorption in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching of the thioamide group is expected to appear as a medium to sharp band around 3150-3050 cm⁻¹. Aromatic C-H stretching vibrations typically manifest just above 3000 cm⁻¹.
The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected between 1610 cm⁻¹ and 1450 cm⁻¹. researchgate.nettsijournals.com The C=S stretching of the thione group, a key indicator of the dominant tautomeric form, is anticipated to produce a strong band in the 1350-1150 cm⁻¹ range. The in-plane bending of the O-H group and the stretching of the C-O bond are predicted to appear around 1410-1310 cm⁻¹ and 1260-1180 cm⁻¹, respectively.
Table 1: Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3400 - 3200 | Broad, Strong | Phenolic hydroxyl group, hydrogen-bonded. |
| N-H Stretch | 3150 - 3050 | Medium | Thioamide group. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Benzene (B151609) ring C-H bonds. |
| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong | Benzothiazole ring system vibrations. researchgate.nettsijournals.com |
| C=S Stretch | 1350 - 1150 | Strong | Thione functional group. |
| C-O Stretch | 1260 - 1180 | Strong | Phenolic C-O bond. |
| Aromatic C-H Bend | 900 - 675 | Medium | Out-of-plane bending. |
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to symmetric and non-polar bonds. For this compound, FT-Raman studies on related benzothiazoline-2-thione derivatives have been instrumental in confirming that the thione tautomer is the stable conformation. nih.gov
The Raman spectrum is expected to show strong bands for the symmetric breathing modes of the aromatic rings. The C=S stretching vibration, which can sometimes be weak or coupled in IR spectra, often yields a strong and more easily identifiable band in the Raman spectrum. This technique is therefore crucial for confirming the presence of the thiocarbonyl group and supporting the thione structure over the thiol tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise connectivity of atoms in a molecule. Through various one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
The ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. Based on data from substituted benzothiazole derivatives, a detailed set of chemical shift assignments for this compound can be predicted. nih.govmdpi.com
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show a downfield, broad singlet for the exchangeable N-H proton, typically above 12 ppm. The phenolic O-H proton will also be a broad, exchangeable singlet, with a chemical shift dependent on solvent and concentration. The aromatic region should display signals for three protons. Due to the electron-donating nature of the 7-OH group, the proton at C6 (ortho) will be the most shielded (furthest upfield). The splitting pattern would consist of a doublet for H4, a doublet of doublets (or triplet) for H5, and a doublet for H6, arising from ortho-coupling.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d₆)**
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| N3-H | > 12.0 | br s | - | Exchangeable thioamide proton. |
| C7-OH | 9.0 - 10.0 | br s | - | Exchangeable phenolic proton. |
| H5 | ~7.20 | dd (or t) | J ≈ 7.8, 7.8 Hz | Coupled to H4 and H6. |
| H4 | ~7.10 | d | J ≈ 7.8 Hz | Coupled to H5. |
| H6 | ~6.90 | d | J ≈ 7.8 Hz | Shielded by ortho-OH group; coupled to H5. |
Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show seven distinct signals. The most downfield signal, often near 190 ppm, is characteristic of the C=S (C2) carbon of the thione group. researchgate.net The carbon attached to the hydroxyl group (C7) will be significantly deshielded, appearing around 150-155 ppm. The remaining five aromatic carbons will appear between 110 and 140 ppm, with their precise shifts influenced by the electronic effects of the hydroxyl and thioamide moieties.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)**
| Carbon | Predicted δ (ppm) | Notes |
| C2 | ~191.0 | Thione (C=S) carbon, highly deshielded. researchgate.net |
| C7 | ~153.0 | Aromatic carbon attached to -OH. |
| C7a | ~138.0 | Bridgehead carbon adjacent to N. |
| C3a | ~130.0 | Bridgehead carbon adjacent to S. |
| C5 | ~125.0 | Aromatic CH. |
| C4 | ~118.0 | Aromatic CH. |
| C6 | ~112.0 | Aromatic CH, shielded by ortho-OH group. |
To unambiguously confirm the assignments predicted above, two-dimensional (2D) NMR experiments are essential. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear correlation between H4 and H5, and between H5 and H6, confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals for H4, H5, and H6 to their respective carbon signals C4, C5, and C6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:
The N-H proton showing correlations to the C=S carbon (C2) and the bridgehead carbons C3a and C7a.
Proton H6 showing correlations to C7, C5, and the bridgehead carbon C7a.
Proton H4 showing correlations to C5, the bridgehead carbon C3a, and C7a.
These 2D techniques, used in concert, provide an irrefutable map of the atomic connectivity within the molecule.
The benzo[d]thiazole-2(3H)-thione structure can theoretically exist in equilibrium with its thiol tautomer, 7-hydroxy-1,3-benzothiazole-2-thiol. NMR spectroscopy is a primary method for investigating such equilibria. For the broader class of 2-mercaptobenzothiazoles, extensive studies have shown that the thione form is overwhelmingly dominant in both the solid state and in solution. researchgate.netthieme-connect.de
¹³C Chemical Shift of C2: The observation of the C2 signal at a very downfield position (~191 ppm) is definitive for a thiocarbonyl (C=S) group. The corresponding carbon in a thiol tautomer (C-SH) would be expected at a much more upfield position, typically around 151 ppm. researchgate.net
¹H NMR Signal: The presence of a broad singlet corresponding to an N-H proton, rather than a sharper S-H proton signal (which typically appears further upfield), confirms the location of the proton on the nitrogen atom.
Temperature Dependence: Variable-temperature NMR studies conducted on the parent compound, 2-mercaptobenzothiazole, showed the presence of only the thione isomer even at temperatures as low as -90 °C, indicating a high energetic barrier to forming the thiol tautomer. researchgate.net
These combined NMR features strongly indicate that this compound exists almost exclusively in the thione form under typical analytical conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, this analysis confirms its elemental composition and provides insights into the stability of its bicyclic core.
The molecular formula of this compound is C₇H₅NOS₂, yielding a precise molecular weight that can be verified by high-resolution mass spectrometry. bldpharm.com The molecular ion peak [M]⁺ would be observed at an m/z corresponding to this weight.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅NOS₂ |
| Molecular Weight | 183.25 g/mol |
| Exact Mass | 182.98126 u |
While specific experimental fragmentation data for this exact isomer is not widely published, the fragmentation pattern can be predicted based on the known behavior of benzothiazole and thiazole (B1198619) derivatives. researchgate.netresearchgate.net The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways initiated by the ionization of the molecule. The primary fragmentation events are expected to involve the thiazole ring, which is the most labile part of the structure.
Plausible Fragmentation Pathways:
Loss of a Sulfur Atom: A common fragmentation for thiones is the elimination of a sulfur atom from the C=S group.
Loss of HCS/CS₂: Cleavage within the thiazole ring can lead to the expulsion of small, stable fragments. The loss of a thiocarbonyl group (C=S) or carbon disulfide (CS₂) is a characteristic fragmentation pathway for related structures.
Retro-Diels-Alder (RDA) Reaction: The thiazole ring can undergo a retro-Diels-Alder type cleavage, leading to the fission of the heterocyclic ring and the formation of characteristic radical cations.
Cleavage of the Benzene Ring: Subsequent fragmentation may involve the aromatic ring, such as the loss of carbon monoxide (CO) from the hydroxylated ring, although this typically requires higher energy.
These fragmentation patterns provide a structural fingerprint, allowing for the unambiguous identification of the this compound core.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be inferred from closely related compounds, such as 6-Nitro-1,3-benzothiazole-2(3H)-thione. nih.gov These analogues reveal that the benzothiazole-2(3H)-thione scaffold is typically planar and organizes in the solid state through a network of specific intermolecular interactions.
The crystal packing is expected to be dominated by hydrogen bonding and π–π stacking interactions. The presence of N-H (amine), C=S (thione), and O-H (hydroxyl) groups provides multiple sites for strong intermolecular hydrogen bonds. It is highly probable that molecules of this compound would form centrosymmetric dimers via N—H···S hydrogen bonds, a common motif observed in related structures. nih.gov The hydroxyl group at the 7-position introduces additional possibilities for strong O—H···S or O—H···O hydrogen bonds, further stabilizing the crystal lattice.
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | N—H···S, O—H···S, O—H···O | Primary driving force for molecular assembly |
| π–π Stacking | Benzothiazole aromatic rings | Stabilizes layered structures |
| Weak van der Waals Forces | C—H···O, C—H···S | Fine-tunes the crystal packing |
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides critical information about the electronic structure and photophysical properties of a molecule.
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated system. The benzothiazole moiety acts as the primary chromophore. The spectrum is expected to display characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.net
π→π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system.
n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the sulfur, nitrogen, and oxygen atoms) to π* antibonding orbitals. The C=S (thione) group is a significant contributor to this type of transition.
The presence of the hydroxyl (-OH) group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted Benzo[d]thiazole-2(3H)-thione. This is due to the extension of conjugation by the lone pair of electrons on the oxygen atom, which decreases the energy gap between the HOMO and LUMO. nih.gov
| Transition Type | Associated Orbitals | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic System | UV-B / UV-A (250-350 nm) | High |
| n → π | S, N, O lone pairs → π* | UV-A / Visible (~350-450 nm) | Low to Medium |
Many benzothiazole derivatives are known to be fluorescent, making them useful in materials science and bio-imaging. nih.gov The fluorescence properties of this compound are intrinsically linked to its electronic structure and the potential for excited-state relaxation pathways. Upon absorption of a photon, the molecule is promoted to an excited electronic state, and it can relax to the ground state by emitting a photon (fluorescence).
A particularly relevant phenomenon for this molecule is the potential for Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgnih.gov Molecules containing both a proton donor (like the N-H or O-H group) and a proton acceptor in close proximity can undergo a rapid proton transfer in the excited state. This process forms a transient tautomer with a different electronic structure. This new species (e.g., a keto-form) then fluoresces at a much longer wavelength before reverting to the original enol-form in the ground state. This results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is a highly desirable property for fluorescent probes. nih.gov
Reactivity and Reaction Mechanisms of 7 Hydroxybenzo D Thiazole 2 3h Thione
Transformations at the Thione Moiety (C=S)
The thione group, with its carbon-sulfur double bond, is a primary site for various chemical modifications, including nucleophilic attack and reactions at the sulfur atom.
Nucleophilic Additions and Substitutions
The carbon atom of the thione group (C=S) is electrophilic and susceptible to attack by nucleophiles. While direct, stable addition products to the C=S double bond are not commonly reported for this specific molecule, this electrophilicity is the basis for subsequent substitution reactions. The thione exists in tautomeric equilibrium with its thiol form, 7-hydroxy-2-mercaptobenzothiazole, which influences its reactivity. Nucleophilic attack can lead to the displacement of the sulfur atom, particularly after its conversion to a better leaving group, or can initiate cyclization and rearrangement reactions. For instance, reactions with certain nucleophiles can lead to ring-opening of the thiazole (B1198619) moiety or facilitate more complex transformations.
Alkylation and Acylation Reactions
Alkylation and acylation are among the most studied reactions of the thione moiety in benzothiazole-2-thiones and related heterocyclic thiones. These reactions can occur at either the sulfur or the nitrogen atom of the thiazole ring, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.
Alkylation: The alkylation of compounds similar to 7-Hydroxybenzo[d]thiazole-2(3H)-thione, such as 4,5-diphenylimidazole-2-thione, with halogeno-alkanols has been shown to proceed regioselectively to yield the S-alkylated products. This suggests that under appropriate basic conditions, the sulfur atom of the thiol tautomer is the more nucleophilic site. The reaction likely proceeds via the formation of a thiolate anion, which is a soft nucleophile and readily attacks alkyl halides.
Acylation: The acylation of benzothiazoline-2-thione can result in a mixture of N-acyl and S-acyl derivatives, with the product distribution being influenced by the acylating agent and the base employed. researchgate.net For instance, reaction with acetic anhydride (B1165640) or acyl chlorides can lead to either N-acylation, S-acylation, or a mixture of both. researchgate.net This dual reactivity arises from the ambident nucleophilic nature of the thione/thiolate system. Harder acylating agents tend to favor reaction at the harder nitrogen atom, while softer agents may preferentially react at the softer sulfur atom.
| Reaction Type | Reagent Example | Predominant Product(s) | Reference |
| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | S-Alkylated derivative | nih.gov |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Mixture of N- and S-Acylated derivatives | researchgate.net |
| Acylation | Acetic Anhydride | Mixture of N- and S-Acylated derivatives | researchgate.net |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the 7-position of the benzene (B151609) ring is another key site for chemical modification, allowing for the synthesis of a variety of ether and ester derivatives.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of 7-Ethoxybenzo[d]thiazole-2(3H)-thione has been reported, demonstrating the feasibility of this transformation.
Esterification: The phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters from phenols and carboxylic acids, particularly when one of the components is sterically hindered. inpressco.comsemanticscholar.orgresearchgate.net This method has been successfully applied to synthesize azo-bridged benzothiazole-phenyl ester derivatives. inpressco.comsemanticscholar.orgresearchgate.net
| Reaction Type | Reagent(s) | Product Type | Reference |
| Etherification | Alkyl Halide, Base | 7-Alkoxy derivative | N/A |
| Esterification | Carboxylic Acid, DCC, DMAP | 7-Ester derivative | inpressco.comsemanticscholar.orgresearchgate.net |
Oxidation Reactions of the Hydroxyl Group
The oxidation of the phenolic hydroxyl group in this compound can potentially lead to the formation of a quinone-type structure. Phenols are generally susceptible to oxidation, and the specific products would depend on the oxidizing agent used and the reaction conditions. The presence of the electron-donating hydroxyl group and the fused thiazole ring system would influence the redox potential and the stability of the resulting oxidized species. While studies on the oxidation of benzothiazoles have been conducted, they often focus on the degradation of the entire molecule or reactions at the thiazole ring. acs.org Specific and controlled oxidation of the 7-hydroxyl group to a stable product would require careful selection of reagents to avoid over-oxidation or ring-opening. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (such as a halide) on the aromatic ring. wikipedia.orgnih.govlibretexts.org In the case of this compound, the benzene ring is not inherently electron-deficient enough to readily undergo SNAr reactions without prior modification. For such a reaction to occur, a leaving group would need to be introduced onto the ring, and the electronic nature of the thiazole-2-thione and hydroxyl groups would influence the feasibility and regioselectivity of the substitution. The hydroxyl group, being electron-donating, would disfavor SNAr, while the thiazole-2-thione's electron-withdrawing character might have a more complex influence.
Cycloaddition Reactions and Annulation Strategies
While specific studies detailing the cycloaddition and annulation reactions exclusively for this compound are not extensively documented in the publicly available literature, the reactivity of the broader class of benzothiazole-2-thiones provides a foundational understanding of its potential synthetic applications. Thiazole-2-thiones, in general, can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles, leading to the construction of fused ring systems.
Annulation strategies involving benzothiazole (B30560) derivatives often aim to build additional rings onto the existing benzothiazole framework. These strategies can involve the functionalization of the aromatic ring or the utilization of the reactive groups attached to the thiazole ring. For instance, the synthesis of fused-thiazoles can be achieved through reactions of precursor molecules that lead to the formation of a new ring fused to the thiazole moiety. nih.govrsc.org
One common approach involves the reaction of a functionalized benzothiazole with a suitable partner that can undergo cyclization to form a new ring. For example, the reaction of a 2-substituted benzothiazole with a compound containing two electrophilic centers can lead to the formation of a fused heterocyclic system. While direct examples with the 7-hydroxy derivative are scarce, related structures undergo such annulation reactions to yield complex polycyclic molecules. beilstein-journals.org
Mechanistic Studies of Reaction Pathways
The mechanisms of cycloaddition and annulation reactions involving thiazole derivatives are often complex and can proceed through various pathways. For cycloaddition reactions, the mechanism can be concerted, such as in Diels-Alder reactions, or stepwise, involving the formation of intermediates. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the reactants.
In the context of annulation reactions, mechanistic studies often focus on understanding the sequence of bond-forming and bond-breaking steps. For example, in the synthesis of fused thiazoles, a plausible mechanism may involve an initial nucleophilic attack from a heteroatom on the thiazole ring, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the final aromatic fused system. nih.gov Theoretical calculations are often employed to elucidate the energetics of different possible reaction pathways and to predict the most likely mechanism. nih.gov
For instance, in the formation of fused thiazole derivatives from epoxy-ketones and thiourea (B124793), a proposed mechanism involves the initial reaction of the thiourea with the epoxy ketone in an acidic medium, followed by a series of intramolecular rearrangements and cyclizations to form the thiazole ring fused to the steroidal or terpenoid backbone. nih.gov
Detailed mechanistic investigations for this compound itself are needed to fully understand its specific reactivity profile and to optimize its use in the synthesis of novel heterocyclic compounds.
Mechanistic Investigations of Biological Interactions of 7 Hydroxybenzo D Thiazole 2 3h Thione Analogues
Enzyme Inhibition and Activation Mechanisms
Analogues of 7-Hydroxybenzo[d]thiazole-2(3H)-thione are known to interact with a variety of enzymes, acting predominantly as inhibitors. The nature of this inhibition and the specific enzymes targeted are diverse, reflecting the chemical versatility of the benzothiazole (B30560) core.
Specific Enzyme Targets and Binding Modes
Research has identified several key enzymes that are targeted by benzothiazole-2(3H)-thione analogues. These interactions are often characterized by high affinity and specificity, leading to potent inhibition.
Key enzyme targets include:
Tyrosinase: Benzothiazole-thiourea hybrids have been identified as potent inhibitors of mushroom tyrosinase. Compound BT2, for instance, demonstrated significantly better inhibition than the standard, kojic acid. nih.gov
Carbonic Anhydrases (CAs): Chalcone-bearing benzothiazole derivatives have shown inhibitory effects on human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.gov Other studies have also reported potent inhibition of tumor-associated isoforms hCA IX and hCA XII by 2-(thio)ureabenzothiazoles, with inhibition constants (Kᵢ) in the low nanomolar range. mdpi.com
Monoamine Oxidases (MAOs): Certain benzothiazole derivatives act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. anadolu.edu.trrsc.org Compound 4f from one study showed potent inhibition of both enzymes with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. anadolu.edu.trrsc.org
Bacterial Enzymes: The benzothiazole scaffold is found in potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. mdpi.comnih.gov Some analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.015 μg/mL against Gram-positive pathogens. mdpi.comnih.gov
Protein Kinases: The p56lck tyrosine kinase, important for T-cell signaling, is another target. Benzothiazole-thiazole hybrids have been designed to bind to the ATP binding site of this kinase, acting as competitive inhibitors. biointerfaceresearch.com
FOXM1: Novel benzothiazole derivatives have been identified as inhibitors of the oncogenic transcription factor FOXM1, which is overexpressed in many cancers. The compounds bind to the FOXM1-DNA binding domain. nih.gov
| Enzyme Target | Benzothiazole Analogue Class | Reported Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Tyrosinase | Benzothiazole-thiourea hybrid (BT2) | IC₅₀ = 1.34 µM | nih.gov |
| hCA-I | Benzothiazole-chalcone | IC₅₀ = 4.15-5.47 µM | nih.gov |
| hCA-II | Benzothiazole-chalcone | IC₅₀ = 2.56-4.58 µM | nih.gov |
| hCA IX | 2-(thio)ureabenzothiazole | Kᵢ = 2.1-2.6 nM | mdpi.com |
| AChE | Benzothiazole-piperazine derivative (4f) | IC₅₀ = 23.4 nM | anadolu.edu.trrsc.org |
| MAO-B | Benzothiazole-piperazine derivative (4f) | IC₅₀ = 40.3 nM | anadolu.edu.trrsc.org |
| DNA Gyrase / Topoisomerase IV | Benzothiazole ethyl ureas | IC₅₀ = 0.0033–0.046 µg/mL | mdpi.comnih.gov |
| FOXM1 | Benzothiazole-thiazolidine-2,4-dione (KC12) | IC₅₀ = 6.13 µM | nih.gov |
Kinetic and Mechanistic Studies of Inhibition
Kinetic studies are crucial for understanding how these analogues inhibit enzyme function. For example, the most potent tyrosinase inhibitor from a series of benzothiazole-thiourea hybrids, compound BT2 , was found to exhibit a non-competitive mode of inhibition with a Kᵢ value of 2.8 µM. nih.gov This indicates that the inhibitor does not bind to the same site as the substrate but rather to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.
In the context of protein kinases like p56lck, molecular docking and dynamic simulations suggest a competitive inhibition mechanism. biointerfaceresearch.com These analogues are designed to occupy the ATP binding pocket, thereby preventing the natural substrate, ATP, from binding and blocking the phosphorylation cascade essential for T-cell activation. biointerfaceresearch.com
Receptor Binding and Ligand-Target Interactions
Beyond enzymes, benzothiazole analogues also interact with specific protein receptors, modulating their function. These interactions are often characterized by high affinity and selectivity.
One notable target is the sigma (σ) receptor family. A series of benzo[d]thiazol-2(3H)one analogues demonstrated low nanomolar affinity for σ receptor subtypes. nih.gov For instance, a derivatized 2(3H)-benzothiazolone was reported to have a high affinity for the σ₁ receptor (Kᵢ = 0.56 nM) with over 1000-fold selectivity over the σ₂ receptor in guinea-pig brain membranes. nih.gov A fluorinated derivative showed even higher affinity (Kᵢ = 0.0025 nM) and selectivity (>100,000-fold) for the σ₁ receptor in rat brain homogenates. nih.gov
| Analogue | Receptor Target | Binding Affinity (Kᵢ) | Selectivity (σ₁ vs σ₂) | Reference |
|---|---|---|---|---|
| Derivatized 2(3H)-benzothiazolone | σ₁ | 0.56 nM | >1000-fold | nih.gov |
| Fluorinated derivative | σ₁ | 0.0025 nM | >100,000-fold | nih.gov |
Molecular Docking Studies for Binding Affinity and Orientation
Molecular docking is a computational technique frequently employed to predict the binding modes and affinities of benzothiazole analogues to their protein targets. These in silico studies provide valuable insights into the structural basis of inhibition and guide the design of more potent compounds.
For example, docking studies of benzothiazole-thiourea hybrids against tyrosinase revealed that the compounds fit well within the enzyme's active site. nih.gov Similarly, the binding modes of benzothiazole-thiazole hybrids within the ATP binding site of the p56lck kinase have been elucidated through docking, confirming their potential as competitive inhibitors. biointerfaceresearch.com Docking of various benzothiazole derivatives into the GABA-aminotransferase active site (PDB: 1OHV) has been used to predict anticonvulsant potential, with some designed compounds showing excellent mol dock scores ranging from -104.23 to -121.56, significantly better than standard drugs like phenytoin (B1677684) (-73.63). wjarr.com
| Target Protein (PDB ID) | Benzothiazole Analogue Class | Predicted Binding Energy / Score | Reference |
|---|---|---|---|
| FOXM1 (3G73) | Benzothiazole-thiazolidine-2,4-dione | -6.8 to -5.8 kcal/mol | nih.gov |
| p56lck (1QPC) | Benzothiazole-thiazole hybrid | Information on binding patterns provided | biointerfaceresearch.com |
| Tyrosinase | Benzothiazole-thiourea hybrid | Detailed interaction analysis performed | nih.gov |
| GABA-aminotransferase (1OHV) | Designed benzothiazole derivatives | Mol dock score: -104.23 to -121.56 | wjarr.com |
| DNA Gyrase (3G75) | 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide (B32628) | Dock scores found to be consistent with antimicrobial activity | researchgate.net |
Identification of Key Amino Acid Residues in Binding Pockets
Molecular docking studies not only predict binding affinity but also identify specific amino acid residues within the binding pocket that are crucial for ligand interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking.
Tyrosinase: In the active site of tyrosinase, the amino groups of the thiourea (B124793) moiety of benzothiazole inhibitors were found to form hydrogen bonds with Glu322 . nih.gov Furthermore, π-π stacking interactions were observed between the benzothiazole ring and the benzene (B151609) rings of His244 and His263 . nih.gov
FOXM1: For FOXM1 inhibitors, key interactions were identified with amino acid residues Asn283 , His287 , and Arg286 , which are considered crucial for inhibition. nih.gov
MAO-B: The potent dual inhibitor 4f was found to have strong interactions within the active site of MAO-B, notably with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is a promising finding for the design of new inhibitors. rsc.org
Cellular Pathway Modulation and Molecular Targets (non-clinical)
The inhibition of specific enzymes and receptors by benzothiazole analogues ultimately leads to the modulation of cellular signaling pathways. These effects have been primarily studied in non-clinical, experimental settings.
One significant example is the modulation of the Ras/MEK/ERK signaling pathway, which is often hyperactivated in cancer. A study on benzothiazole-pyrrole conjugates demonstrated that a lead compound, 4o , caused the downregulation of the oncogenic expression of Ras and its downstream effectors, including MEK1, ERK1/2, and p38 MAPK. nih.gov This inhibition of a key proliferation pathway was further associated with an increased expression of caspase-9, indicating the induction of apoptosis (programmed cell death) in MCF-7 breast cancer cells. nih.gov
Furthermore, the involvement of benzothiazole derivatives in increasing the production of reactive oxygen species (ROS) has been reported. researchgate.net This elevated oxidative stress can activate the endoplasmic reticulum (ER) and mitochondrial signaling pathways, ultimately leading to apoptosis in cancer cells. researchgate.net The ability of these compounds to simultaneously control cell proliferation and invasion processes highlights their potential as modulators of complex cellular pathways. nih.gov
Inhibition of Tubulin Polymerization and Apoptosis Induction Mechanisms
A significant mechanism of action for many benzothiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal proteins involved in cell division, motility, and structure. Their disruption triggers cell cycle arrest and subsequently leads to programmed cell death, or apoptosis.
Analogues of this compound have been shown to target the colchicine (B1669291) binding site on β-tubulin. johnshopkins.edunih.govmdpi.com This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between microtubule polymerization and depolymerization leads to a mitotic block, arresting the cell cycle, most commonly in the G2/M phase. nih.govresearchgate.netnih.gov
Prolonged mitotic arrest activates the apoptotic cascade. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases (such as caspase-3 and caspase-9), the upregulation of pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.netnih.gov Some thiazole (B1198619) derivatives have been shown to induce apoptosis through this intrinsic, mitochondria-dependent pathway. nih.govnih.gov Immunocytochemistry studies have confirmed the loss of intact microtubule structure in cells treated with these compounds. johnshopkins.edu
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5b | Thiazole-naphthalene derivative | 3.3 | nih.gov |
| Compound 7c | 2,4-disubstituted thiazole derivative | 2.00 ± 0.12 | nih.gov |
| Compound 9a | 2,4-disubstituted thiazole derivative | 2.38 ± 0.14 | nih.gov |
| Compound 2e | Thiazole-based chalcone | 7.78 | mdpi.com |
| Compound 10a | Thiazole-2-acetamide derivative | 2.69 | nih.gov |
| Combretastatin A-4 (Reference) | Natural tubulin inhibitor | 2.96 ± 0.18 | nih.gov |
Interaction with Nucleic Acids (e.g., DNA/RNA binding, intercalation)
Certain thiazole-containing compounds exhibit an affinity for nucleic acids, which represents another avenue for their biological activity. Thiazole orange, a well-known cyanine (B1664457) dye containing a benzothiazole core, is a fluorescent intercalator that binds to both DNA and RNA. nih.gov Its fluorescence is significantly enhanced upon binding, a phenomenon that occurs when its intramolecular torsional movement is restricted by insertion between the base pairs of the nucleic acid. nih.gov
Studies have shown that thiazole orange has a preference for binding to RNA over DNA. nih.gov This interaction can be leveraged for cellular imaging and as a tool to study RNA-binding molecules. For instance, a displacement assay using thiazole orange can determine the binding affinity of other molecules, such as peptides, to specific RNA structures. nih.gov Conjugates of thiazole orange with molecules like neomycin have been developed to enhance cell permeability and target specific RNA-rich cellular compartments like the nucleolus. nih.gov While direct DNA intercalation is a known mechanism for some anticancer agents, not all thiazole derivatives operate this way; the DNA-damaging effects of some have been found to be unrelated to direct binding or intercalation. nih.gov
Molecular Basis of Antioxidant Activity (e.g., radical scavenging, metal chelation)
The 7-hydroxy group on the benzothiazole ring suggests that these compounds may possess antioxidant properties. The molecular basis for the antioxidant activity of phenolic compounds, including thiazole-derived polyphenols, primarily involves the neutralization of reactive oxygen species (ROS) and other free radicals. nih.gov This is achieved through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. The efficacy of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. nih.gov In the SET mechanism, the antioxidant donates an electron to the radical, followed by a proton transfer. The antioxidant potential is often evaluated experimentally using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The thiazole ring itself can contribute to the antioxidant activity by influencing the BDEs of the nearby hydroxyl groups. nih.gov Furthermore, polyphenolic structures can chelate metal ions, preventing them from participating in the generation of ROS via Fenton-type reactions. mdpi.com
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7b | DPPH• | 4.85 | mdpi.com |
| Compound 7b | ABTS•+ | 2.55 | mdpi.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• | 1300 ± 200 | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ | 47 ± 1 | nih.gov |
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov Inhibiting QS is a promising anti-pathogenic strategy that does not exert selective pressure for antibiotic resistance. Benzothiazole derivatives have been identified as potent inhibitors of QS systems, particularly in gram-negative bacteria like Pseudomonas aeruginosa. nih.govrsc.org
The mechanism of QS inhibition often involves the blockade of QS receptors. For example, certain benzo[d]thiazole-2-thiol derivatives have been shown to selectively inhibit the LasB system in P. aeruginosa. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the LasR transcriptional regulator protein, preventing the binding of the natural N-acyl homoserine lactone (AHL) autoinducer molecules. nih.govresearchgate.net This interference disrupts the entire QS signaling cascade, leading to a significant reduction in the expression of virulence factors and a diminished capacity for biofilm formation, thereby disarming the pathogen without killing it. nih.govresearchgate.net
| Compound | Target System | IC50 (µg mL-1) | Reference |
|---|---|---|---|
| Compound 3 | LasB | 115.2 | nih.gov |
| Compound 6 | LasB | 182.2 | nih.gov |
| Compound 7 | LasB | 45.5 | nih.gov |
Structure-Activity Relationship (SAR) at the Mechanistic Level
The biological efficacy of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how variations in the molecular structure, such as the type and position of substituents, affect the mechanistic interactions with biological targets.
Impact of Substituent Effects on Biological Activity Mechanisms
The substituents on the benzothiazole core and any associated aromatic rings play a critical role in determining the potency and selectivity of the compound's biological activity.
For Tubulin Inhibition: The substitution pattern on phenyl rings attached to the thiazole core is crucial for binding to the colchicine site of tubulin. The presence of electron-withdrawing groups, such as nitro or halogen atoms, on an aniline (B41778) acetamide side arm has been shown to result in potent cytotoxic and tubulin polymerization inhibitory activity. nih.gov Conversely, electron-donating groups on thiazole-based chalcones can decrease anticancer activity. mdpi.com The classic 3,4,5-trimethoxyphenyl group, a key feature of many colchicine-site binders, can sometimes be replaced by other groups like 3,4-dimethoxyphenyl or 3,4-methylenedioxyphenyl while retaining high activity. researchgate.net
For Antioxidant Activity: The antioxidant mechanism is heavily influenced by electron-donating substituents. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are paramount. rsc.org Catechol-like (dihydroxy) substitutions are particularly effective at radical scavenging, as they can readily donate hydrogen atoms and form stable radical species. mdpi.com
For Antimicrobial and Other Activities: SAR studies on benzo[d]thiazole-hydrazones have revealed that different substituents favor different activities. Electron-donating groups like -OH and -OCH3 were found to favor inhibitory activity against H+/K+ ATPase, whereas electron-withdrawing groups such as -F, -Cl, -Br, and -NO2 favored anti-inflammatory activity. rsc.org For general antimicrobial activity, the presence of halogens or a nitro group on the phenyl ring often enhances potency. nih.govresearchgate.net
Rational Design for Enhanced Mechanistic Efficacy
Insights from SAR studies are fundamental to the rational design of new analogues with improved mechanistic efficacy and target specificity.
Tubulin Inhibitors: The design of novel tubulin inhibitors often involves retaining the core pharmacophore responsible for binding to the colchicine site while modifying other parts of the molecule to enhance this interaction. For example, flexible linkers can be replaced with rigid heterocyclic systems to lock the molecule in an optimal conformation for binding. researchgate.netnih.gov Another strategy is the creation of hybrid molecules that target multiple cellular pathways simultaneously. A novel thiazole-sulfonamide hybrid was designed to inhibit both tubulin polymerization and carbonic anhydrase IX, an enzyme associated with tumor progression. researchgate.net
Antioxidant Agents: To enhance antioxidant activity, rational design focuses on incorporating structural motifs known to be effective radical scavengers. This includes the strategic placement of multiple hydroxyl groups on the aromatic rings to create polyphenolic analogues, thereby increasing the capacity for hydrogen atom donation (HAT) and single electron transfer (SET). nih.gov
Quorum Sensing Inhibitors: The development of more potent QS inhibitors relies on optimizing the interactions with the target receptor's binding pocket. Molecular docking studies are used to predict how different substituents on the benzothiazole scaffold will interact with key amino acid residues in receptors like LasR. nih.gov This allows for the targeted synthesis of compounds with improved binding affinity and, consequently, greater inhibitory efficacy.
Applications of 7 Hydroxybenzo D Thiazole 2 3h Thione Beyond Biological Systems
Material Science Applications
The benzothiazole (B30560) scaffold is a versatile building block in the design of functional materials due to its rigid structure, and electronic properties. rsc.org The presence of heteroatoms provides sites for coordination and intermolecular interactions, which are crucial for applications ranging from metal protection to optoelectronics.
Corrosion Inhibition Mechanisms and Coatings
Benzothiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. rsc.orgresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.
The mechanism of corrosion inhibition by benzothiazole compounds involves several key interactions:
Adsorption: The electron-rich sulfur and nitrogen atoms in the thiazole (B1198619) ring can coordinate with vacant d-orbitals of metal atoms on the surface, leading to strong adsorption. researchgate.net
Protective Film Formation: Adsorbed inhibitor molecules can form a thin, stable, and water-repellent film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. rsc.org
Mixed Inhibition: Potentiodynamic polarization studies on related compounds often reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. csic.es
The presence of the 7-hydroxy (-OH) group in 7-Hydroxybenzo[d]thiazole-2(3H)-thione is anticipated to enhance its corrosion inhibition properties. The oxygen atom in the hydroxyl group provides an additional site for adsorption onto the metal surface, potentially leading to a more stable and densely packed protective film. Studies on hydroxy-substituted benzothiazoles have indicated their potential in corrosion mitigation. bohrium.com
Table 1: Potential Corrosion Inhibition Mechanisms of this compound
| Mechanism | Description | Role of Structural Features |
| Chemisorption | Formation of coordinate bonds between the heteroatoms (S, N, O) and the metal surface. | The lone pair electrons on sulfur, nitrogen, and oxygen atoms facilitate strong adsorption. |
| Physisorption | Electrostatic interactions between the charged metal surface and the protonated inhibitor molecule. | In acidic solutions, the nitrogen atom can be protonated, leading to electrostatic attraction to the negatively charged metal surface. |
| Film Formation | Creation of a hydrophobic barrier on the metal surface that prevents contact with corrosive species. | The planar benzothiazole ring system allows for efficient packing and formation of a dense protective layer. |
Dyes, Pigments, and Photochromic Materials
Benzothiazole derivatives are integral components in the synthesis of various dyes and pigments. ijbpas.compcbiochemres.com The benzothiazole ring acts as an excellent electron-accepting unit, and when combined with electron-donating groups, it can form donor-π-acceptor (D-π-A) systems. These systems are characterized by intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their color and other photophysical properties. kuleuven.be
Optoelectronic Materials and Organic Semiconductors
The field of organic electronics leverages π-conjugated molecules and polymers for applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Thiazole-containing compounds, including fused systems like thiazolo[5,4-d]thiazole, have been investigated as components of organic semiconductors due to their electronic properties and stability. nih.govresearchgate.net
The potential of this compound in optoelectronic materials stems from its conjugated structure. The benzothiazole core can facilitate charge transport, and the electronic properties can be further modulated by the hydroxyl and thione substituents. The ability of such molecules to self-assemble into ordered structures is crucial for efficient charge transport in the solid state. The intermolecular interactions, potentially including hydrogen bonding from the hydroxyl group, could play a significant role in promoting favorable packing for semiconductor applications. researchgate.net
Chemical Sensing and Biosensing Platforms
The development of selective and sensitive chemical sensors and biosensors is a rapidly growing field. Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and the ability to provide real-time detection. Benzothiazole derivatives have been successfully employed as the core structure for fluorescent probes for various analytes. nih.gov
Design Principles for Selective Detection
The design of a selective sensor based on this compound would involve coupling the benzothiazole fluorophore with a specific recognition unit (receptor) for the target analyte. The interaction between the analyte and the receptor would then induce a change in the photophysical properties of the benzothiazole core, leading to a detectable signal.
Key design principles include:
Analyte Recognition Site: A specific binding site for the target analyte is incorporated into the molecule. This could be a cavity, a reactive group, or a moiety capable of specific non-covalent interactions.
Fluorophore Unit: The this compound moiety would serve as the signaling unit. Its inherent fluorescence can be modulated by various mechanisms.
Linker: A spacer can be used to connect the recognition site and the fluorophore, influencing the communication between the two units.
Selectivity is achieved by designing a recognition site that binds preferentially to the target analyte over other potentially interfering species. The hydroxyl group on the benzothiazole ring could itself participate in analyte recognition, for example, through hydrogen bonding.
Sensing Mechanisms (e.g., fluorescence quenching, colorimetric changes)
The detection of an analyte by a sensor based on this compound could manifest through several mechanisms, leading to an observable change in its optical properties.
Fluorescence Quenching: Upon binding of the analyte, the fluorescence of the benzothiazole unit could be quenched (turned off). This can occur through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) if a suitable quencher is present or formed.
Fluorescence Enhancement: In some cases, the binding of an analyte can lead to an increase in fluorescence intensity (turn-on). This can happen if a non-fluorescent probe becomes fluorescent upon reaction or binding, for instance, by restricting intramolecular rotation or blocking a quenching pathway.
Colorimetric Changes: The interaction with an analyte could lead to a change in the absorption spectrum of the compound, resulting in a visible color change. This is often due to alterations in the electronic structure and the intramolecular charge transfer characteristics of the molecule.
For example, a sensor for a specific metal ion could be designed where the ion coordinates with the heteroatoms of the benzothiazole ring, leading to a change in its fluorescence emission. Similarly, a sensor for a particular biomolecule could be developed based on a specific chemical reaction between the analyte and a reactive site on the sensor molecule. mdpi.com
Catalysis
A thorough and extensive review of scientific literature and chemical databases has found no published research detailing the use of this compound in the field of catalysis outside of biological systems. The investigation specifically sought to identify its role as a ligand in homogeneous and heterogeneous catalysis, as well as its potential to enhance reaction rates and selectivity. Despite a comprehensive search, no studies, articles, or patents matching these criteria for the specified compound were identified.
As Ligands in Homogeneous and Heterogeneous Catalysis
There is currently no available scientific literature that describes the application of this compound as a ligand in either homogeneous or heterogeneous catalytic processes. Research in the field of catalysis often explores a wide variety of organic molecules as potential ligands for metal catalysts, but this particular compound does not appear to have been investigated in this context.
Role in Reaction Rate Enhancement and Selectivity
Consistent with the lack of information on its use as a catalytic ligand, there is no data available regarding the role of this compound in enhancing reaction rates or influencing the selectivity of chemical reactions. The potential for this compound to act as a catalyst or to modify the behavior of catalytic systems remains an unexplored area of chemical research.
Emerging Research Directions and Future Perspectives for 7 Hydroxybenzo D Thiazole 2 3h Thione Research
Exploration of Novel Synthetic Pathways for Derivatization
The functionalization of the 7-Hydroxybenzo[d]thiazole-2(3H)-thione core is critical for tuning its physicochemical properties and unlocking new applications. Current research is moving beyond traditional methods to embrace more efficient, versatile, and environmentally benign synthetic strategies.
Another significant trend is the derivatization of the hydroxyl group. Elegant synthetic routes have been developed for the selective alkylation of hydroxybenzo[d]thiazoles, which can be performed in the presence of other reactive groups like an unprotected 2-amino group, showcasing high selectivity. mdpi.com This allows for the introduction of various side chains, influencing solubility, electronic properties, and biological interactions.
The table below summarizes emerging synthetic strategies applicable for creating derivatives.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Catalyst/Condition |
| Greener Synthesis | Use of non-toxic solvents (e.g., water), recyclable catalysts, and energy-efficient conditions. researchgate.netnih.gov | Reduced environmental impact, lower costs, improved safety. researchgate.net | Ionic liquids, MoO₃ nanorods, microwave irradiation. mdpi.comresearchgate.net |
| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. | High atom economy, operational simplicity, rapid access to molecular diversity. | Often catalyst-free or uses simple catalysts like L-proline. mdpi.com |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased step-economy, reduced waste from pre-activation steps. | Transition metal catalysts (e.g., Palladium, Copper). |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Enhanced safety, precise control over reaction parameters, easier scalability. | Microreactor systems. |
These innovative pathways are crucial for overcoming the limitations of older methods, which often involved harsh conditions, low yields, and the use of toxic reagents. researchgate.net
Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding the reaction mechanisms and dynamic behavior of this compound is fundamental to controlling its reactivity and designing new applications. Advanced spectroscopic techniques are moving beyond simple product characterization to provide real-time insights into molecular transformations and interactions.
Techniques such as concentration-dependent Nuclear Magnetic Resonance (NMR) and UV-visible spectroscopy are being employed to decipher the mechanisms of self-assembly and aggregation. rsc.org By monitoring changes in chemical shifts, peak intensities, and absorption spectra, researchers can gain a detailed understanding of the non-covalent interactions driving these processes. rsc.org For metal complexation studies, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for probing the electronic environment of paramagnetic metal centers. nih.gov
Furthermore, the combination of experimental spectroscopy with computational analysis provides a powerful tool for interpreting complex spectral data. For instance, comparing experimentally observed FT-IR and FT-Raman spectra with data obtained from Density Functional Theory (DFT) calculations allows for a more accurate assignment of vibrational modes and a deeper understanding of the molecular structure.
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ FT-IR/Raman | Real-time tracking of changes in vibrational modes. | Monitoring reaction kinetics, identifying transient intermediates. |
| Fluorescence Spectroscopy | Probing electronic transitions, environmental sensitivity, and molecular interactions. | Studying self-assembly, sensing applications, cellular imaging. rsc.org |
| Stop-Flow Spectroscopy | Rapidly mixing reactants to observe fast reaction kinetics on the millisecond timescale. | Elucidating early-stage reaction mechanisms. |
| 2D NMR (e.g., NOESY, COSY) | Determining through-space and through-bond correlations between atoms. | Elucidating complex molecular structures and conformations in solution. |
These methods provide a dynamic picture of the molecule's behavior, which is essential for rational design and optimization.
Integration into Supramolecular Architectures and Self-Assembly
The ability of this compound to engage in various non-covalent interactions, such as hydrogen bonding (via the -OH and N-H groups), π-π stacking (via the aromatic rings), and coordination (via the nitrogen and sulfur atoms), makes it an excellent building block for supramolecular chemistry.
Research is increasingly focused on harnessing the self-assembly properties of its derivatives to create well-defined nanostructures. For example, derivatives have been shown to self-assemble in aqueous solutions to form structures like fibers and nanoparticles. nih.govchemrxiv.org The morphology and properties of these assemblies can be controlled by modifying the molecular structure and changing external conditions like solvent and concentration. rsc.org
A particularly promising area is the use of benzothiazolethiones as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The thione-thiol tautomerism and the presence of both hard (nitrogen) and soft (sulfur) donor sites allow for diverse coordination abilities with a wide range of metal ions. uef.fi This can lead to the formation of structures ranging from simple mononuclear complexes to intricate clusters and extended polymeric networks. uef.fi The coordination chemistry of such ligands is a rapidly growing field, offering pathways to new materials with enhanced luminescent, catalytic, or biological properties. mdpi.commdpi.com
Development of Advanced Computational Models for Complex Interactions
Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules like this compound, guiding experimental efforts and providing insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) is widely used to optimize molecular geometries, calculate spectroscopic properties, and analyze the electronic structure. nih.gov Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra and understand electronic excitations. Natural Bond Orbital (NBO) analysis offers a way to investigate charge delocalization and the stability arising from intramolecular interactions.
For studying more complex phenomena, researchers are employing more advanced models:
Molecular Dynamics (MD) Simulations: These simulations are used to characterize the structure and dynamic behavior of molecules and their aggregates in solution, providing a view of self-assembly processes at the atomic level. nih.gov
Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a target protein or nucleic acid, which is crucial in drug discovery. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis: In silico models are used to predict the pharmacokinetic and toxicological profiles of derivatives, helping to identify promising candidates early in the development process. nih.gov
These computational approaches allow for the pre-screening of large numbers of virtual compounds, saving time and resources in the laboratory.
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry are increasingly influencing the research trajectory of benzothiazole (B30560) compounds. The focus is on developing not only greener synthetic routes but also applications that contribute to sustainability.
The development of eco-friendly synthetic protocols using water as a solvent, recyclable catalysts, or solvent-free conditions under microwave irradiation is a major area of research. researchgate.netnih.gov These methods aim to minimize or eliminate the use of hazardous substances and reduce energy consumption. researchgate.net For example, using a recyclable biocatalyst like a chitosan (B1678972) hydrogel under ultrasonic irradiation represents a sustainable approach to thiazole (B1198619) synthesis.
Beyond synthesis, derivatives of this compound are being explored for applications in sustainable technologies. Their ability to form stable complexes with metals makes them potential candidates for:
Catalysis: Acting as ligands to create novel catalysts that are more efficient and selective, reducing waste in chemical processes.
Corrosion Inhibition: Forming protective layers on metal surfaces, a key technology in extending the lifespan of infrastructure and reducing material waste.
Environmental Remediation: Designing chelating agents that can selectively bind and remove toxic heavy metal ions from contaminated water.
The inherent properties of the benzothiazole scaffold make it a versatile platform for developing technologies that align with the goals of green chemistry.
Addressing Open Questions and Challenges in Research
Despite significant progress, several challenges and open questions remain in the field of this compound research, providing fertile ground for future investigations.
One of the primary challenges lies in the synthesis of its derivatives. While many novel methods have been developed, issues such as scalability, catalyst reusability, and the need for purification techniques like column chromatography remain obstacles for large-scale production. mdpi.com Achieving high selectivity in functionalizing the complex scaffold without resorting to complex protection-deprotection schemes is an ongoing challenge. researchgate.net
In the realm of materials science , a major open question is how to precisely control the self-assembly process to create materials with desired morphologies and functions. The coordination chemistry of benzothiazolethiones is still considered to be in its early stages, leaving a vast chemical space of metal-ligand combinations to be explored. uef.fimdpi.com
Finally, translating the promising in vitro properties of many derivatives into practical applications remains a significant hurdle. For example, while many compounds show potent biological activity, issues of bioavailability, toxicity, and in vivo stability must be addressed. A deeper understanding of structure-activity relationships, aided by advanced computational and analytical techniques, is needed to guide the rational design of next-generation compounds. The development of more effective and less toxic derivatives is a continuous goal for medicinal chemists. pcbiochemres.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
